molecular formula C11H24N2O2S B7571913 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine

1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine

Cat. No.: B7571913
M. Wt: 248.39 g/mol
InChI Key: NXIZPMXWFIOGMA-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring substituted with a neopentyl group and a methylsulfonyl group

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-1-methylsulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-11(2,3)9-12-10-5-7-13(8-6-10)16(4,14)15/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIZPMXWFIOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine typically involves the reaction of neopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

Neopentylamine+Methanesulfonyl chlorideThis compound\text{Neopentylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Neopentylamine+Methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the methylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-prolylpiperazine: Shares the methylsulfonyl group but differs in the piperazine ring structure.

    2-(4-Methylsulfonylphenyl)indole: Contains a methylsulfonyl group attached to an indole ring.

Uniqueness: 1-(Methylsulfonyl)-n-neopentylpiperidin-4-amine is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

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